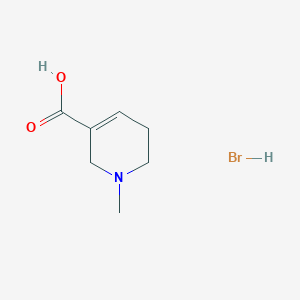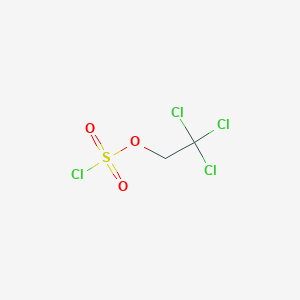![molecular formula C10H16O B024095 (7,7-Dimethylbicyclo[4.1.0]hept-2-en-3-yl)methanol CAS No. 6909-19-9](/img/structure/B24095.png)
(7,7-Dimethylbicyclo[4.1.0]hept-2-en-3-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related bicyclic compounds involves complex reactions and careful selection of precursors. For example, the synthesis of dimethyl-7-oxabicyclo[2.2.1]hept-5-ene exo,exo-2,3-dicarboxylate involved Fisher esterification of an anhydride in methanol, demonstrating the intricate steps required for such chemical synthesis (Vera et al., 2007).
Molecular Structure Analysis
The molecular structure of bicyclic compounds, including dimethyl derivatives, often involves detailed analysis through methods like X-ray diffraction. Such studies reveal the spatial arrangement of atoms within the molecule, contributing to our understanding of its chemical behavior (Vera et al., 2007).
Chemical Reactions and Properties
Bicyclic compounds like "(7,7-Dimethylbicyclo[4.1.0]hept-2-en-3-yl)methanol" participate in various chemical reactions. For example, reactions of palladium(II) halides with similar bicyclic derivatives highlight unique trans-halogenopalladation processes, showcasing the compound's reactivity and potential for forming complex products (Wiger et al., 1974).
Physical Properties Analysis
Physical properties such as crystalline structure, melting points, and solubility are crucial for understanding the behavior of compounds under different conditions. Investigations into related compounds offer insights into how the molecular structure influences physical properties (Vera et al., 2007).
Chemical Properties Analysis
The chemical properties of "(7,7-Dimethylbicyclo[4.1.0]hept-2-en-3-yl)methanol" are tied to its reactivity, stability, and interaction with other chemical species. Studies on similar compounds demonstrate the influence of molecular structure on chemical reactivity and potential applications in synthesis and material science (Wiger et al., 1974).
科学的研究の応用
Methanol as a Precursor in Chemical Synthesis
Methanol is widely applied in diverse fields due to its excellent physico-chemical properties. Its use as a solvent in the electrolyte of lithium-ion batteries highlights its significance in the energy sector. The synthesis of dimethyl carbonate (DMC) from methanol, due to its environmentally friendly and efficient process, showcases methanol's role in sustainable chemical synthesis processes (Deng et al., 2019).
Catalyst Development for Methanol Dehydration
The development of heterogeneous catalysts for the dehydration of methanol to dimethyl ether (DME), a clean fuel and valuable chemical, is a significant area of research. Catalysts such as γ-Al2O3, various zeolites, and silica-alumina have been extensively studied for their efficiency in methanol dehydration, highlighting the ongoing innovations in catalyst preparation and analysis for sustainable fuel production (Bateni & Able, 2018).
Methanol in Fuel and Energy Research
Methanol's potential as a liquid hydrogen carrier for producing high purity hydrogen illustrates its importance in the hydrogen economy. This review discusses methanol steam reforming, partial oxidation, autothermal reforming, and methanol decomposition, focusing on catalyst development and reactor technology for efficient hydrogen production (García et al., 2021).
Methanol's Role in Environmental Science
Methanol is the second most abundant volatile organic compound in the troposphere, playing a significant role in atmospheric chemistry. The terrestrial ecosystem-scale methanol exchange is crucial for understanding its bi-directional exchange, demonstrating methanol's impact on atmospheric processes and environmental health (Wohlfahrt et al., 2015).
特性
IUPAC Name |
(7,7-dimethyl-3-bicyclo[4.1.0]hept-2-enyl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-10(2)8-4-3-7(6-11)5-9(8)10/h5,8-9,11H,3-4,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NATPOHWVZBGQEV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C1C=C(CC2)CO)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7,7-Dimethylbicyclo[4.1.0]hept-2-en-3-yl)methanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)acetamide](/img/structure/B24021.png)






![3-Ethyl-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B24052.png)
![4-[(2S)-2,3-dihydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one](/img/structure/B24065.png)




